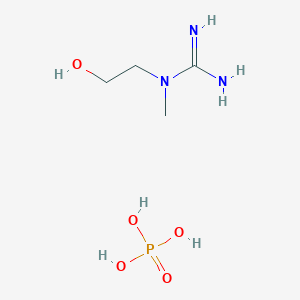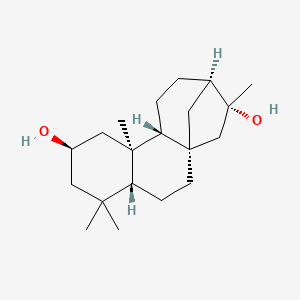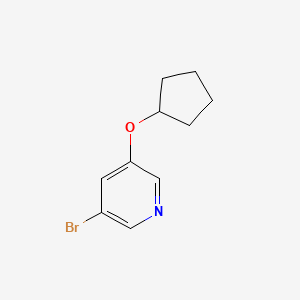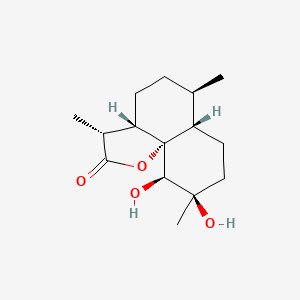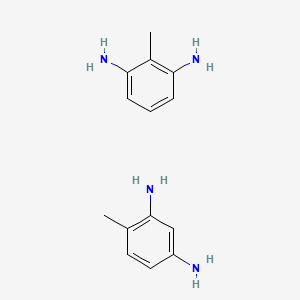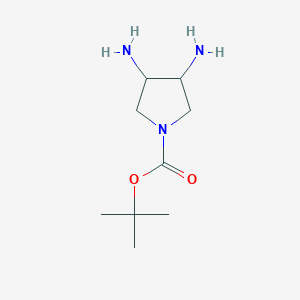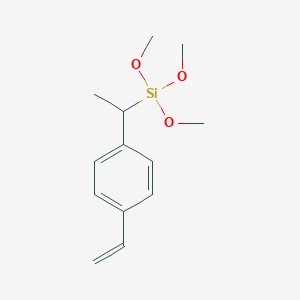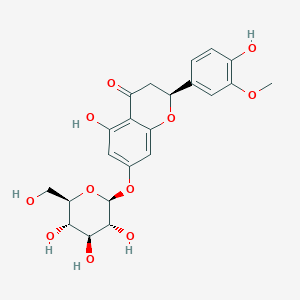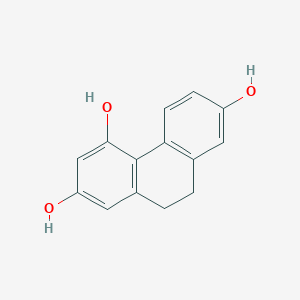
2,4,7-Trihydroxy-9,10-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant Activities
2,4,7-Trihydroxy-9,10-dihydrophenanthrene has been identified in various natural sources and exhibits significant antioxidant activities. In a study by Guo et al. (2007), compounds including 2,4,7-trihydroxy-9,10-dihydrophenanthrene were isolated from the plant Pholidota yunnanensis and demonstrated substantial DPPH free radical scavenging activity, suggesting their potential as natural antioxidants (Guo, Wang, Wang, Kitanaka, & Yao, 2007).
Chemical Structure and Synthesis
Research in chemical synthesis has identified 2,4,7-trihydroxy-9,10-dihydrophenanthrene as a notable compound. For example, the work by Barton et al. (1980) on the radical decarboxylation of carboxylic acids into hydrocarbons showcases the synthesis and transformation of similar dihydrophenanthrene compounds, which underscores the importance of these compounds in organic synthesis and chemical studies (Barton, Dowlatshahi, Motherwell, & Villemin, 1980).
Biological Activities
Several studies have explored the diverse biological activities of dihydrophenanthrenes, including compounds structurally similar to 2,4,7-trihydroxy-9,10-dihydrophenanthrene. For instance, in the research by Yang et al. (2007), dihydrophenanthrenes isolated from Dendrobium nobile stems were found to possess antifibrotic activity, indicating their potential in developing treatments for fibrotic diseases (Yang, Sung, & Kim, 2007).
Antifungal and Cytotoxic Properties
Research has also highlighted the antifungal and cytotoxic properties of dihydrophenanthrenes. Freitas et al. (2015) investigated new dihydrophenanthrenes and found that certain compounds exhibited significant cytotoxicity against cancer cell lines and antifungal activity, suggesting their potential in developing new therapeutic agents (Freitas, Boaventura, Santos, Stehmann, Júnior, Lopes, Magalhães, Silva, & Resende, 2015).
Phytotoxicity and Allelopathic Effects
Dihydrophenanthrenes, including those structurally related to 2,4,7-trihydroxy-9,10-dihydrophenanthrene, have been shown to possess phytotoxicity and allelopathic effects. DellaGreca et al. (2002) identified compounds from Juncus acutus that displayed significant in vitro phytotoxicity against aquatic microalgae, highlighting their potential application in studying plant interactions and allelopathy (DellaGreca, Fiorentino, Isidori, Lavorgna, Monaco, Previtera, & Zarrelli, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
9,10-dihydrophenanthrene-2,4,7-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-10-3-4-12-8(5-10)1-2-9-6-11(16)7-13(17)14(9)12/h3-7,15-17H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQKVXUXKVNUBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)O)C(=CC(=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

